

Application Notes and Protocols for 1-Methylnicotinamide (1-MNA) Quantification in Serum

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Compound of Interest

Compound Name: 1-Methylnicotinamide-d4iodide

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This document provides detailed methodologies for the quantification of 1-Methylnicotinamide (1-MNA) in serum, a key metabolite of nicotinamide. Accurate measurement of 1-MNA is crucial for studies related to obesity, diabetes, renal function, and drug-drug interactions involving organic cation transporters.[1][2][3] The protocols described herein are primarily focused on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, with additional information on High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is an endogenous organic cation produced in the liver during the metabolism of nicotinamide (Vitamin B3).[4] It is involved in the NAD⁺ salvage pathway, playing a role in cellular energy metabolism.[4] Circulating levels of 1-MNA can be indicative of nicotinamide metabolism and the activity of nicotinamide N-methyltransferase (NNMT).[3] Furthermore, 1-MNA is a known substrate for renal transporters, making its quantification valuable for assessing kidney function and potential drug interactions.[2][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of 1-MNA in human serum/plasma.

Table 1: LC-MS/MS Method Performance

Parameter	Value	Reference
Linear Range	2.500 - 80.00 ng/mL	[1][7]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL (urine), not specified for serum in this study	[5]
Intra-day Precision (RSD)	< 6.90%	[1][7]
Inter-day Precision (RSD)	< 6.90%	[1][7]
Recovery	> 88%	[1][7]
Basal Plasma Levels	4 - 120 ng/mL	[2][5][6]

Table 2: HPLC Method Performance

Parameter	Value	Reference
Linear Range (Plasma)	Up to 109 ng/mL	[8]
Intra-assay Precision (CV)	< 3.3%	[8]
Inter-assay Precision (CV)	< 3.3%	[8]
Basal Plasma Levels	1 - 117 ng/mL	[8]

Experimental Protocols

Protocol 1: 1-MNA Quantification in Serum by LC-MS/MS

This protocol is based on a rapid and sensitive method for the simultaneous determination of nicotinamide and 1-MNA.[1][7]

1. Materials and Reagents:

- 1-Methylnicotinamide (1-MNA) reference standard
- Internal Standard (IS), e.g., N'-methylnicotinamide[1][7]
- Acetonitrile (ACN), HPLC or LC-MS grade
- Ammonium formate
- Formic acid
- Ultrapure water
- Human serum samples

2. Sample Preparation:

- Thaw frozen serum samples on ice.
- To a microcentrifuge tube, add 100 µL of serum.
- Add 300 µL of acetonitrile containing the internal standard.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

- Chromatographic Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or equivalent.[\[1\]](#)[\[7\]](#)
- Mobile Phase A: 5 mM ammonium formate aqueous solution with 0.1% formic acid.[\[1\]](#)[\[7\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[7\]](#)
- Gradient Elution: A suitable gradient to separate 1-MNA from other components.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 µL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#)[\[7\]](#)
- MRM Transitions:
 - 1-MNA: m/z 137.1 → 94.1[\[1\]](#)[\[7\]](#)
 - Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[\[1\]](#)[\[7\]](#)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of 1-MNA to the internal standard against the concentration of the standards.
- Determine the concentration of 1-MNA in the serum samples from the calibration curve.

Protocol 2: 1-MNA Quantification in Serum by HPLC with UV or Fluorescence Detection

This protocol provides a general guideline for HPLC-based quantification.

1. Materials and Reagents:

- 1-MNA reference standard

- Internal Standard (IS), e.g., N1-ethylnicotinamide[8]
- Acetonitrile, HPLC grade
- Reagents for derivatization (if using fluorescence detection)[8]
- Mobile phase components (e.g., acetonitrile, triethylamine, sodium heptanesulfonate)[8]

2. Sample Preparation:

- Protein precipitation with acetonitrile as described in the LC-MS/MS protocol.
- For fluorescence detection, a derivatization step is required to convert 1-MNA into a fluorescent compound.[8]

3. HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or fluorescence detector.
- Chromatographic Column: A reverse-phase C18 column (e.g., Nucleosil 100-C18).[8]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution. A typical mobile phase could be acetonitrile 22%, triethylamine 0.5%, 0.01 M sodium heptanesulfonate adjusted to pH 3.2.[8]
- Flow Rate: 1 mL/min.[8]
- Detection:
 - UV Detection: Absorbance is monitored at the maximum absorption wavelength of 1-MNA, which is around 264 nm.[9]
 - Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent derivative (e.g., Ex: 366 nm, Em: 418 nm).[8]

4. Data Analysis:

- Quantification is performed using a calibration curve generated from standard solutions of 1-MNA.

Protocol 3: 1-MNA Quantification in Serum by ELISA

This protocol is a general guide for a sandwich ELISA kit. Specific details may vary between manufacturers.

1. Principle:

- A microplate is pre-coated with an antibody specific to 1-MNA.[\[10\]](#)
- Standards and samples are added to the wells, and 1-MNA binds to the antibody.[\[10\]](#)
- A biotin-conjugated antibody specific for 1-MNA is added, followed by an avidin-HRP conjugate.
- A substrate solution is added, and the color development is proportional to the amount of 1-MNA.[\[10\]](#)

2. Materials:

- 1-MNA ELISA kit (containing pre-coated plate, standards, detection reagents, wash buffer, and stop solution).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Microplate reader.

3. Assay Procedure:

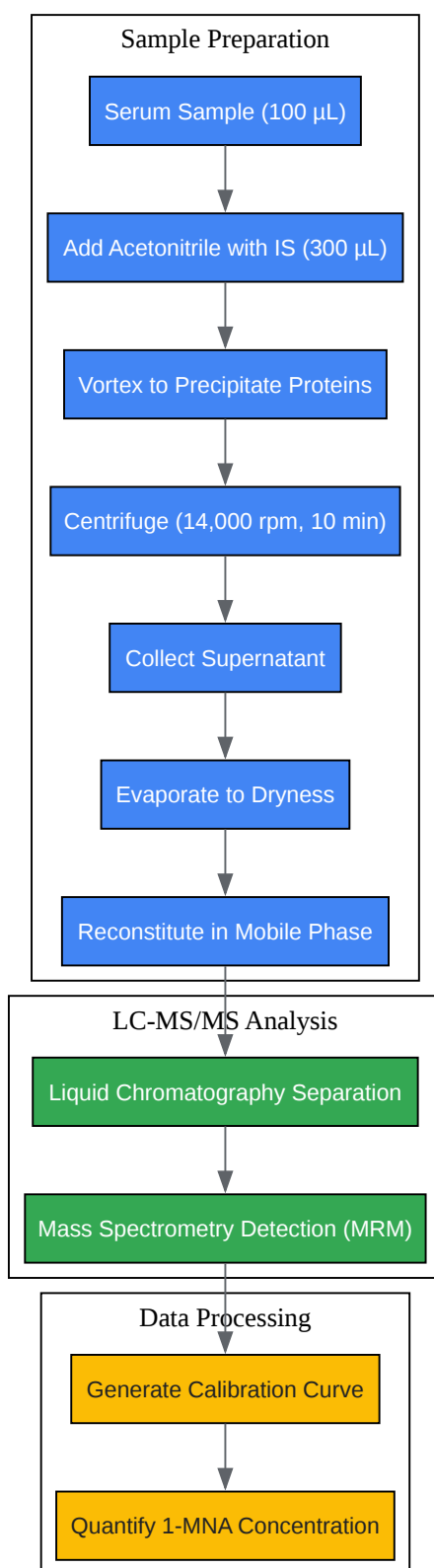
- Prepare standards and samples according to the kit's instructions.
- Add standards and serum samples to the appropriate wells of the microplate.
- Incubate as per the manufacturer's protocol.
- Wash the wells to remove unbound substances.
- Add the detection antibody and incubate.

- Wash the wells.
- Add the HRP conjugate and incubate.
- Wash the wells.
- Add the substrate solution and incubate for color development.
- Add the stop solution to terminate the reaction.
- Measure the absorbance at 450 nm using a microplate reader.[\[10\]](#)

4. Data Analysis:

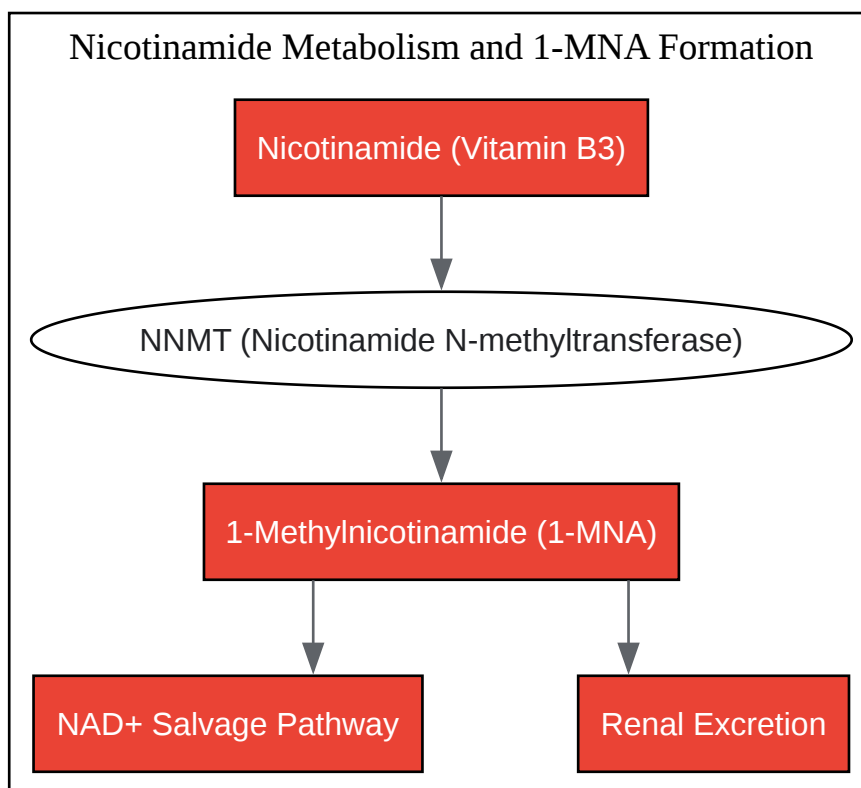
- Generate a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of 1-MNA in the serum samples by interpolating their absorbance values on the standard curve.

Visualizations



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Caption: Experimental workflow for 1-MNA quantification in serum by LC-MS/MS.



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Caption: Simplified metabolic pathway of 1-Methylnicotinamide (1-MNA) formation.

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